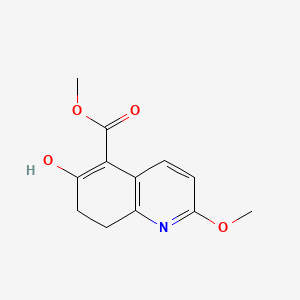

Methyl 6-hydroxy-2-methoxy-7,8-dihydroquinoline-5-carboxylate

Description

Methyl 6-hydroxy-2-methoxy-7,8-dihydroquinoline-5-carboxylate (CAS: 120686-00-2) is a dihydroquinoline derivative with a molecular formula of C₁₂H₁₃NO₄ (MW: 235.24 g/mol). It is a critical intermediate in synthesizing Huperzine A, a potent acetylcholinesterase inhibitor used to treat Alzheimer’s disease . The compound features a partially hydrogenated quinoline core (7,8-dihydro), a methoxy group at position 2, a hydroxyl group at position 6, and a methyl ester at position 4. Its synthesis involves multistep pathways, often starting from substituted quinolines or aromatic precursors, with optimized methods emphasizing regioselectivity and yield .

Properties

IUPAC Name |

methyl 6-hydroxy-2-methoxy-7,8-dihydroquinoline-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-16-10-6-3-7-8(13-10)4-5-9(14)11(7)12(15)17-2/h3,6,14H,4-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTRBDFGSOAYQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)C(=C(CC2)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80715968 | |

| Record name | Methyl 6-hydroxy-2-methoxy-7,8-dihydroquinoline-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130518-34-2 | |

| Record name | Methyl 6-hydroxy-2-methoxy-7,8-dihydroquinoline-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-hydroxy-2-methoxy-7,8-dihydroquinoline-5-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as quinoline derivatives.

Functional Group Modifications: The quinoline core undergoes various functional group modifications, including hydroxylation and methoxylation.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactions under controlled conditions to ensure purity and yield. The process may include the use of catalysts and specific reaction conditions to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-hydroxy-2-methoxy-7,8-dihydroquinoline-5-carboxylate can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the hydroxyl group to a carbonyl group.

Reduction: Reduction reactions can reduce the carboxylate group to an alcohol.

Substitution: Substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Quinone derivatives.

Reduction Products: Hydroquinone derivatives.

Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Chemistry

Methyl 6-hydroxy-2-methoxy-7,8-dihydroquinoline-5-carboxylate serves as a crucial building block in organic synthesis. Its unique structure allows for various functional group modifications through:

- Oxidation Reactions : Converts hydroxyl groups to carbonyls.

- Reduction Reactions : Reduces carboxylate groups to alcohols.

- Substitution Reactions : Replaces the methoxy group with other functional groups.

Table 1: Common Reactions and Products

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Quinone derivatives |

| Reduction | LiAlH₄ | Hydroquinone derivatives |

| Substitution | Various nucleophiles | Derivatives with different functional groups |

Biology

In biological studies, this compound is investigated for its effects on cellular processes, particularly its potential role in:

- Antimicrobial Activity : As a derivative of quinoline, it may exhibit antibacterial and antifungal properties.

Case Study: Antimicrobial Properties

A study indicated that quinoline derivatives possess significant antibacterial activity against various pathogens. The presence of hydroxyl and methoxy groups in this compound enhances its effectiveness as an antimicrobial agent .

Medicine

The compound has potential therapeutic applications, particularly as an intermediate in the synthesis of pharmaceuticals. Its structural characteristics make it suitable for developing new drugs targeting:

- Inhibition of DNA Gyrase : Similar to other quinolone antibiotics, it may inhibit bacterial DNA replication .

Table 2: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Antibiotics | Inhibition of bacterial growth |

| Antiviral Agents | Potential activity against viruses like HBV |

| Anticancer Research | Inhibition of c-Myc/Max/DNA complex formation |

Industrial Applications

In the industrial sector, this compound is used in:

- Dyes and Pigments Production : Its chemical properties allow for the creation of vibrant colors.

Mechanism of Action

Methyl 6-hydroxy-2-methoxy-7,8-dihydroquinoline-5-carboxylate is similar to other quinoline derivatives, such as quinoline itself, 2-methoxyquinoline, and 6-hydroxyquinoline. its unique combination of hydroxyl and methoxy groups, along with the carboxylate functionality, sets it apart from these compounds. This unique structure contributes to its distinct chemical properties and applications.

Comparison with Similar Compounds

Ethyl 4-Hydroxy-8-Methoxyquinoline-3-Carboxylate (CAS: 27568-04-3)

- Similarity : 0.68 (structural similarity score) .

- Key Differences: Substituents: Hydroxy at position 4 vs. position 6 in the target compound; methoxy at position 8 vs. position 2. Ring Saturation: Fully aromatic quinoline core vs. 7,8-dihydroquinoline. Ester Group: Ethyl ester at position 3 vs. methyl ester at position 5.

Methyl 2-Hydroxy-5-Oxo-5,6,7,8-Tetrahydroquinoline-6-Carboxylate (CAS: 1092301-57-9)

- Molecular Formula: C₁₁H₁₁NO₄ (MW: 221.21 g/mol) .

- Key Differences: Oxo Group: Ketone at position 5 replaces the hydroxyl group in the target compound. Substituents: Hydroxy at position 2 vs. position 6. Ring Saturation: 5,6,7,8-Tetrahydroquinoline vs. 7,8-dihydro.

Ethyl 5-Oxo-5,6,7,8-Tetrahydroquinoline-2-Carboxylate

- Molecular Formula: C₁₂H₁₃NO₃ (MW: 219.24 g/mol) .

- Key Differences: Ester Position: Ethyl ester at position 2 vs. methyl ester at position 5. Ring Saturation: Fully saturated 5,6,7,8-tetrahydroquinoline core vs. partial saturation.

- Implications : The fully saturated core may improve solubility but reduce aromatic conjugation, impacting photophysical properties.

Methyl 8-Methylquinoline-5-Carboxylate (CAS: 82967-38-2)

- Molecular Formula: C₁₂H₁₁NO₂ (MW: 201.22 g/mol) .

- Key Differences :

- Substituents : Methyl group at position 8 vs. methoxy at position 2.

- Ring Saturation : Fully aromatic vs. 7,8-dihydro.

Comparative Data Table

Biological Activity

Overview

Methyl 6-hydroxy-2-methoxy-7,8-dihydroquinoline-5-carboxylate (CAS Number: 130518-34-2) is a compound with the molecular formula C12H13NO4 and a molar mass of 235.24 g/mol. Its unique structure, characterized by a hydroxyl group, a methoxy group, and a carboxylate functionality, contributes to its diverse biological activities. This article explores the biological activity of this compound through various studies and findings.

- Molecular Formula : C12H13NO4

- Molar Mass : 235.24 g/mol

- Appearance : White to yellow powder or crystalline solid

- Solubility : Soluble in organic solvents

The biological activity of this compound is believed to be influenced by its structural features, which allow it to interact with various biological targets. The compound's mechanism may involve:

- Enzyme Inhibition : Similar to other quinoline derivatives, it may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : Potential interaction with cellular receptors that modulate signaling pathways.

Antiviral Activity

Recent studies have indicated that quinoline derivatives exhibit antiviral properties. For instance, molecular docking simulations suggest that this compound could act as a potent inhibitor of Hepatitis B Virus (HBV) replication. Experimental in vitro studies confirmed significant inhibition of HBV at concentrations around 10 µM .

Antioxidant Properties

The antioxidant activity of this compound has also been evaluated. Compounds with similar structures have shown the ability to scavenge free radicals, contributing to cellular protection against oxidative stress. This property is crucial for potential therapeutic applications in diseases related to oxidative damage.

Cytotoxicity and Antitumor Activity

Cytotoxic effects have been observed in various cancer cell lines. The compound's ability to induce apoptosis in cancer cells highlights its potential as an anticancer agent. Specific studies demonstrate that derivatives of this compound can inhibit cell proliferation and promote cell death in human cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Data Table: Summary of Biological Activities

Case Studies

- Hepatitis B Virus Inhibition :

- Anticancer Properties :

Q & A

Q. What are the established synthetic routes for Methyl 6-hydroxy-2-methoxy-7,8-dihydroquinoline-5-carboxylate, and what are the critical reaction conditions?

- Methodological Answer : Synthesis typically involves multi-step protocols, including condensation, esterification, and selective functionalization. For example:

Quinoline core formation : Cyclization of substituted aniline derivatives with β-ketoesters under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .

Hydroxyl and methoxy group introduction : Controlled oxidation (e.g., using KMnO₄) followed by methylation (CH₃I, K₂CO₃) at specific positions to avoid over-substitution .

Esterification : Reaction of carboxylic acid intermediates with methanol under catalytic H⁺ (e.g., H₂SO₄) to form the methyl ester .

Q. How is the structural characterization of this compound performed, and what analytical techniques are prioritized?

- Methodological Answer : A multi-technique approach is essential:

Q. Spectroscopy :

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic vs. aliphatic protons) and confirms substitution patterns .

- FTIR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹ for esters, O-H stretches at ~3200 cm⁻¹) .

Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₂H₁₄NO₅⁺) .

X-ray Crystallography : Resolves dihydroquinoline conformation and hydrogen-bonding networks (e.g., SHELX software for refinement) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer : Discrepancies often arise in NMR chemical shifts or dihedral angles. Strategies include:

Benchmarking Computational Models : Compare DFT (e.g., B3LYP/6-311++G**) results with experimental X-ray data (e.g., torsion angles like C2–C3–C4–C5 = 49.9° from crystallography) .

Solvent Effects : Simulate NMR shifts in explicit solvent models (e.g., DMSO-d₆) using PCM (Polarizable Continuum Model) .

Dynamic Effects : MD simulations to assess conformational flexibility impacting spectral broadening .

Q. What strategies optimize the regioselective functionalization of the dihydroquinoline core without disrupting the ester group?

- Methodological Answer : Protecting-group strategies and catalytic systems are critical:

Selective Hydroxylation : Use TEMPO/oxone for C6-OH without oxidizing the dihydro moiety .

Methoxy Group Stability : Avoid strong bases (e.g., NaOH) that may hydrolyze the ester; employ mild alkylation agents (e.g., MeOTf with Ag₂O) .

Catalysis : Pd/Cu-mediated cross-coupling for C8 functionalization while preserving the C5-carboxylate .

Q. How are structure-activity relationships (SARs) studied for this compound in biological systems?

- Methodological Answer : SAR workflows involve:

Analog Synthesis : Systematic substitution (e.g., replacing OCH₃ with halogens or alkyl groups) .

Biological Assays :

- In vitro : Test against enzyme targets (e.g., kinases) or microbial strains; measure IC₅₀/MIC values .

- In silico : Docking studies (e.g., AutoDock) to predict binding modes to receptors .

Data Correlation : Multivariate analysis (e.g., PCA) to link substituent electronic parameters (Hammett σ) with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.